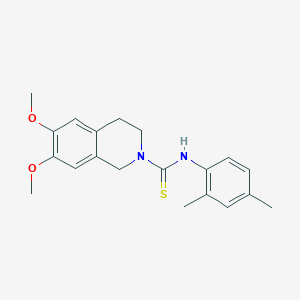![molecular formula C23H21FN4O2S B357336 N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide CAS No. 714919-62-7](/img/structure/B357336.png)
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group, which is often found in pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The introduction of the 4-fluorobenzyl group can be achieved through nucleophilic substitution reactions, where the amino group on the quinoxaline reacts with 4-fluorobenzyl chloride under basic conditions. The final step involves the sulfonation of the quinoxaline derivative using sulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline core can yield quinoxaline N-oxides, while reduction of nitro groups can yield corresponding amines.
科学的研究の応用
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoxaline core can interact with DNA or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
AB-FUBINACA: An indazole synthetic cannabinoid with a similar 4-fluorobenzyl group.
Flupirtine: An aminopyridine with a fluorobenzyl group, used as an analgesic.
Retigabine: A potassium channel opener with a fluorobenzyl group, used in the treatment of epilepsy.
Uniqueness
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide is unique due to its combination of a quinoxaline core and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
特性
CAS番号 |
714919-62-7 |
|---|---|
分子式 |
C23H21FN4O2S |
分子量 |
436.5g/mol |
IUPAC名 |
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H21FN4O2S/c1-15-7-8-16(2)21(13-15)31(29,30)28-23-22(25-14-17-9-11-18(24)12-10-17)26-19-5-3-4-6-20(19)27-23/h3-13H,14H2,1-2H3,(H,25,26)(H,27,28) |
InChIキー |
WWEWVXWEKBTJIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B357253.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]-2-phenylacetamide](/img/structure/B357255.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357256.png)
![4-fluoro-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357257.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357258.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-methoxybenzamide](/img/structure/B357262.png)
![1-[4-(1-azepanylsulfonyl)phenyl]-2-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)ethanone](/img/structure/B357263.png)
![2-fluoro-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide](/img/structure/B357265.png)

![5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357270.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(pyridine-4-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B357271.png)
![1-(2,3-Dimethoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357272.png)
![17-(1,3-benzodioxol-5-yl)-13-(3-ethoxypropyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357274.png)
![13-butan-2-yl-17-(4-fluorophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357276.png)
